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Introduction

Ciliatine, scientifically known as 2-aminoethylphosphonic acid (2-AEP), is a naturally occurring
organophosphorus compound distinguished by a stable carbon-phosphorus (C-P) bond. First
isolated in 1959 from ciliated protozoa in the rumen of sheep, its discovery opened a new
chapter in the understanding of phosphorus biochemistry.[1] Found in a wide array of
organisms, from bacteria to humans, ciliatine and its derivatives are integral components of
phosphonolipids, and glycoproteins.[1][2] Its structural analogy to biologically important
molecules like B-alanine, taurine, and phosphate esters has made it a subject of intense
research, particularly in the fields of medicinal chemistry and drug development. This guide
provides a comprehensive overview of the chemical structure, properties, biological
significance, and experimental methodologies related to ciliatine, tailored for a scientific
audience.

Chemical Structure and Properties

Ciliatine is an amino acid analogue with a phosphonic acid group in place of a carboxylic acid
group. This C-P bond is highly resistant to chemical and enzymatic degradation, a key feature
influencing its biological persistence and function.

Physicochemical Properties
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The physicochemical properties of ciliatine are summarized in the table below, providing
essential data for experimental design and interpretation.

Property Value Source
Molecular Formula C2HsNOsP [3]
Molecular Weight 125.06 g/mol [3]
Melting Point 296 °C (decomposes) [4]
N 50 mg/mL (clear, colorless
Water Solubility _ [4]
solution)
-1.6 (ALOGPS), -3.2
logP
(ChemAxon)
pKa Values
Strongest Acidic 1.53
Strongest Basic 10.43
K1: 2.45, pK2: 7.0, pK3: 10.8
Other P P P
(25°C)
Physiological Charge 0
Hydrogen Bond Acceptor 4

Count

Hydrogen Bond Donor Count 3

Polar Surface Area 83.55 A2

Crystallographic Data: Bond Lengths and Angles

The precise molecular geometry of the stable B-form of ciliatine has been determined by X-ray
crystallography. The molecule exists as a zwitterion in the solid state, with a trans configuration
around the central C-C bond.[5]
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Bond Length (A) Angle Degree (°)
P-C(1) 1.84 O(1)-P-0(2) 114
C(1)-C(2) 1.55 O(1)-P-0(3) 108

C(2)-N 1.48 0(2)-P-0(3) 108

P-O(1) 1.50 O(1)-P-C(1) 109

P-0(2) 1.50 0(2)-P-C(1) 109

P-0(3) 1.58 0(3)-P-C(1) 108
P-C(1)-C(2) 112

C(1)-C(2)-N 111

Data obtained from the crystal structure of B-ciliatine.[5]

Biological Sighaling Pathways

Ciliatine is a key intermediate in the biosynthesis and degradation of phosphonates in various
organisms. Understanding these pathways is crucial for targeting them for therapeutic
intervention.

Biosynthesis of Ciliatine

The biosynthesis of ciliatine begins with the conversion of phosphoenolpyruvate (PEP), a
central metabolite in glycolysis, to phosphonopyruvate. This irreversible rearrangement is
catalyzed by the enzyme PEP mutase. Phosphonopyruvate is then decarboxylated to form
phosphonoacetaldehyde. The final step is a transamination reaction, where an amino group is
transferred to phosphonoacetaldehyde to yield ciliatine.
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Biosynthesis of Ciliatine from Phosphoenolpyruvate.

Degradation of Ciliatine

The primary pathway for the catabolism of ciliatine involves its conversion back to
phosphonoacetaldehyde. This reaction is catalyzed by 2-aminoethylphosphonate transaminase
(AEPT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6][7] Phosphonoacetaldehyde is
then hydrolyzed by phosphonoacetaldehyde hydrolase (phosphonatase) to yield acetaldehyde
and inorganic phosphate, which can then enter central metabolic pathways.[6][7]
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Degradation pathway of Ciliatine.

Experimental Protocols
Synthesis of Ciliatine via Catalytic Reduction of Diethyl
Cyanomethylphosphonate

This protocol describes a classic method for the chemical synthesis of ciliatine.[8]

Workflow Diagram:

Catalytic Reduction lon-Exchanae
of Diethyl Acid Hydrolysis Chromato ragh
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Workflow for the synthesis of Ciliatine.
Methodology:

o Catalytic Reduction:
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o Wash approximately 37 ml of wet Raney Nickel catalyst by pressure filtration with glacial
acetic acid and then with acetic anhydride.

o Quickly transfer the catalyst to a 250 ml Parr hydrogenator bottle.

o Add 70.8 g (0.4 mol) of diethyl cyanomethylphosphonate, 12.0 g of anhydrous sodium
acetate, and 120 ml of acetic anhydride to the bottle.

o Hydrogenate the mixture at an initial pressure of 50 p.s.i. The reaction is exothermic and
will proceed rapidly.

o After the reaction subsides, heat the mixture to 50 °C and continue hydrogenation until
hydrogen uptake ceases.

o Cool the mixture, filter to remove the catalyst, and wash the catalyst with acetic acid.

o Concentrate the filtrate under reduced pressure to obtain a crude oil of diethyl 2-
acetamidoethylphosphonate.

e Acid Hydrolysis:

o Heat the crude oil under reflux with 100 ml of water.

o Add three successive 100-ml portions of concentrated hydrochloric acid during the 40-
hour heating period.

o After hydrolysis, concentrate the solution to a thick syrup.

 Purification by lon-Exchange Chromatography:

o Dissolve the syrup in water and apply it to a column of Dowex 50 (H* form) cation-
exchange resin.

o Wash the column with water to remove non-cationic impurities.

o Elute the ciliatine from the resin using a dilute ammonium hydroxide solution.
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o Monitor the fractions for the presence of ciliatine using a suitable method (e.g., ninhydrin
test).

o Combine the fractions containing pure ciliatine and concentrate under reduced pressure to
obtain the final product.

Quantitative Analysis of Ciliatine by HPLC

This method allows for the sensitive quantification of ciliatine in aqueous samples after pre-
column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET).[6]

Instrumentation and Reagents:

e High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
e Reversed-phase C18 column.

e Mobile Phase A: 5 mmol/L ammonium acetate buffer, pH 9.0.

» Mobile Phase B: Methanol.

» Derivatization reagent (OPA-ET): Freshly prepared by mixing 200 pL of OPA stock solution
(0.268 g OPA in 10 mL methanol), 16.00 mL of 0.40 mol/L borate buffer (pH 10.5), 29 pL of
ethanethiol, and 63.771 mL of methanol.[6]

Procedure:

o Sample Preparation and Derivatization:
o Transfer 900 pL of the aqueous sample to a 1.5-mL brown sample vial.
o Add 100 pL of the freshly prepared OPA-ET reagent to the vial.

o Vortex the mixture and allow it to react for a specific time (optimized, e.g., 2 minutes) at
room temperature to form the fluorescent derivative.

o HPLC Analysis:
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o Set the fluorescence detector to an excitation wavelength of 340 nm and an emission
wavelength of 450 nm.

o Equilibrate the C18 column with the initial mobile phase composition.
o Inject 20 pL of the derivatized sample onto the column.

o Elute the analytes using a gradient program. A typical gradient could be: 0-3 min, 20% B;
3-6 min, 20-70% B; 6-13 min, 70% B; 13-15 min, 70-20% B; 15-20 min, 20% B.[6]

o The flow rate is typically maintained at 1 mL/min.

¢ Quantification:

o Prepare a series of standard solutions of ciliatine at known concentrations and derivatize
them in the same manner as the samples.

o Generate a calibration curve by plotting the peak area of the ciliatine derivative against the
concentration of the standards.

o Determine the concentration of ciliatine in the samples by interpolating their peak areas
from the calibration curve.

Drug Development Applications

The unique chemical properties of ciliatine make it an attractive scaffold for drug design and a
valuable tool in the development of drug delivery systems.

Ciliatine as a Phosphate Mimic

The phosphonic acid group of ciliatine is a bioisostere of the phosphate group found in many
biological molecules. This allows ciliatine-containing compounds to act as competitive inhibitors
or modulators of enzymes that recognize phosphorylated substrates. The key advantages of
using a phosphonate as a phosphate mimic include:

o Enzymatic Stability: The C-P bond is resistant to hydrolysis by phosphatases, leading to a
longer biological half-life of the drug.
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 Structural Analogy: The tetrahedral geometry and charge distribution of the phosphonate
group can closely mimic that of a phosphate group, allowing for effective binding to the active
sites of target enzymes.

While specific IC50 values for simple ciliatine derivatives are not widely reported in the context
of drug development, the principle is well-established. For example, phosphonate analogues of
amino acids have been synthesized and shown to inhibit various enzymes. The inhibitory
potency of such compounds, often expressed as IC50 or Ki values, is a critical parameter in
drug development, indicating the concentration of the inhibitor required to reduce enzyme
activity by 50%.

Ciliatine in Drug Delivery

The amine and phosphonic acid groups of ciliatine provide reactive handles for its conjugation
to other molecules, including nanopatrticles. This has been exploited in the development of
targeted drug delivery systems.

e Functionalization of Nanoparticles: Ciliatine can be used to functionalize the surface of
nanoparticles, such as gold nanoparticles (AuNPs).[9] The phosphonic acid group can
exhibit a strong affinity for certain materials, enabling stable coating.

o Targeted Delivery: The functionalized nanoparticles can be further modified with targeting
ligands to direct them to specific tissues or cells. For instance, the calcium affinity of the
phosphonic acid group has been explored for targeting calcified tissues.[9]

o Controlled Drug Release: The drug can be encapsulated within the nanopatrticle core, and its
release can be controlled by the properties of the nanoparticle and the surrounding
environment. The drug release profile, often characterized by the percentage of drug
released over time, is a crucial factor in determining the therapeutic efficacy and reducing
side effects. While specific drug release profiles for ciliatine-functionalized nanopatrticles are
not readily available, the general principle involves a burst release phase followed by a
sustained release phase, which can be tailored by modifying the nanoparticle composition
and structure.

Conclusion
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Ciliatine, with its unique carbon-phosphorus bond and structural similarity to key biological
molecules, continues to be a compound of significant interest to the scientific community. Its
well-defined chemical and physical properties, coupled with its involvement in distinct metabolic
pathways, provide a solid foundation for further research. The experimental protocols detailed
in this guide offer practical starting points for the synthesis, purification, and analysis of this
intriguing molecule. As a versatile building block in medicinal chemistry and a functional
component in advanced drug delivery systems, ciliatine holds considerable promise for the
development of novel therapeutics and research tools. A deeper exploration of its potential as a
phosphate mimic in enzyme inhibition and the quantitative characterization of drug release
from ciliatine-functionalized nanocarriers will undoubtedly pave the way for new and innovative
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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